Cas no 329-46-4 (Methyl 3-amino-5-fluoro-4-methoxybenzoate)
Methyl 3-amino-5-fluoro-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- erythro-L-Phenylserine
- Methyl 3-amino-5-fluoro-4-methoxybenzoate
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- Inchi: 1S/C9H10FNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
- InChI Key: GYGCYBGUMQWDFF-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)OC)=CC(=C1OC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Topological Polar Surface Area: 61.6
Methyl 3-amino-5-fluoro-4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-113284-0.05g |
methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95.0% | 0.05g |
$81.0 | 2025-03-21 | |
| Enamine | EN300-113284-0.1g |
methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95.0% | 0.1g |
$120.0 | 2025-03-21 | |
| Enamine | EN300-113284-0.25g |
methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95.0% | 0.25g |
$172.0 | 2025-03-21 | |
| Enamine | EN300-113284-0.5g |
methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95.0% | 0.5g |
$320.0 | 2025-03-21 | |
| Enamine | EN300-113284-1.0g |
methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95.0% | 1.0g |
$428.0 | 2025-03-21 | |
| Enamine | EN300-113284-2.5g |
methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95.0% | 2.5g |
$838.0 | 2025-03-21 | |
| Enamine | EN300-113284-5.0g |
methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95.0% | 5.0g |
$1240.0 | 2025-03-21 | |
| Enamine | EN300-113284-10.0g |
methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95.0% | 10.0g |
$1839.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293605-50mg |
Methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95% | 50mg |
¥2368.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293605-100mg |
Methyl 3-amino-5-fluoro-4-methoxybenzoate |
329-46-4 | 95% | 100mg |
¥3780.00 | 2024-05-19 |
Methyl 3-amino-5-fluoro-4-methoxybenzoate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Methyl 3-amino-5-fluoro-4-methoxybenzoate
Methyl 3-amino-5-fluoro-4-methoxybenzoate (CAS No. 329-46-4): A Key Intermediate in Modern Pharmaceutical Research
Methyl 3-amino-5-fluoro-4-methoxybenzoate, identified by its CAS number 329-46-4, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its amine, fluoro, and methoxy substituents, plays a crucial role in the synthesis of various biologically active molecules. Its structural features make it a valuable building block for the development of novel therapeutic agents targeting a wide range of diseases.
The significance of Methyl 3-amino-5-fluoro-4-methoxybenzoate lies in its ability to serve as a precursor for multiple pharmacophores. The presence of an amino group at the third position and a fluoro atom at the fifth position enhances its reactivity and compatibility with various synthetic pathways. Additionally, the methoxy group at the fourth position contributes to its stability and solubility, making it an ideal candidate for further functionalization.
In recent years, there has been a surge in research focused on developing new drugs with improved efficacy and reduced side effects. One of the most promising areas of investigation is the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The structural motif of Methyl 3-amino-5-fluoro-4-methoxybenzoate closely resembles several known kinase inhibitors, making it a potential lead compound for further derivatization.
Recent studies have demonstrated that compounds containing fluoro substituents exhibit enhanced metabolic stability and bioavailability. This property is particularly advantageous in drug development, as it allows for longer half-lives and more predictable pharmacokinetic profiles. The incorporation of a fluoro atom into the benzoate core of Methyl 3-amino-5-fluoro-4-methoxybenzoate not only improves its binding affinity to target enzymes but also enhances its overall pharmacological properties.
The methoxy group in Methyl 3-amino-5-fluoro-4-methoxybenzoate also contributes to its versatility as a synthetic intermediate. It can be easily modified through various chemical reactions, such as nucleophilic substitution or etherification, allowing for the creation of diverse molecular architectures. These modifications are essential for optimizing drug candidates and tailoring their biological activity to specific therapeutic needs.
Another area where Methyl 3-amino-5-fluoro-4-methoxybenzoate has shown promise is in the development of antiviral agents. The structural features of this compound make it a suitable candidate for inhibiting viral proteases and polymerases, which are critical for viral replication. By targeting these enzymes, drugs derived from Methyl 3-amino-5-fluoro-4-methoxybenzoate could offer new treatment options for emerging viral infections.
The synthesis of Methyl 3-amino-5-fluoro-4-methoxybenzoate itself is an intriguing process that highlights the ingenuity of modern organic chemistry. Traditional synthetic routes often involve multi-step sequences with multiple purification steps, which can be time-consuming and costly. However, advances in catalytic methods and flow chemistry have made it possible to produce this compound more efficiently and in higher yields.
In conclusion, Methyl 3-amino-5-fluoro-4-methoxybenzoate (CAS No. 329-46-4) is a multifaceted intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent starting point for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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